molecular formula C9H8N2OS B13063185 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13063185
M. Wt: 192.24 g/mol
InChI Key: XSZGTYAMJOSGJN-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that features both a pyrazole and a thiophene ring. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in a single molecule allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole with thiophene-2-carbaldehyde in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carboxylic acid.

    Reduction: 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-methanol.

    Substitution: Brominated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved can vary based on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1H-pyrazole-4-carbaldehyde: Similar in structure but lacks the thiophene ring.

    Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the pyrazole moiety.

    4-(1H-Pyrazol-1-yl)thiophene-2-carbaldehyde: Similar but without the methyl group on the pyrazole ring.

Uniqueness

4-(3-Methyl-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-7-2-3-11(10-7)8-4-9(5-12)13-6-8/h2-6H,1H3

InChI Key

XSZGTYAMJOSGJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

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